[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
1-ethyl-1H-pyrazole: Another pyrazole derivative with an ethyl group at the nitrogen atom.
3,5-dimethyl-1H-pyrazole: A pyrazole derivative with methyl groups at the 3 and 5 positions.
Uniqueness
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of two different pyrazole rings connected by a methylene bridge. This structural feature imparts distinct chemical and biological properties compared to simpler pyrazole derivatives .
Biological Activity
The compound [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms and have been explored for their potential in medicinal chemistry, particularly in the development of novel therapeutic agents.
The molecular formula of the compound is C11H18N5 with a molecular weight of approximately 255.75 g/mol. The compound features two distinct pyrazole rings, each substituted with different functional groups, which contribute to its biological activity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to inhibition or activation of key enzymes and receptors involved in various physiological processes. For instance, it may inhibit enzymes related to cell proliferation, which is significant in anticancer applications, or bind to receptors that modulate microbial growth, indicating potential antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds similar to this compound have shown promising results against various cancer cell lines. A study indicated that certain pyrazole derivatives exhibited IC50 values ranging from 193.93 µg/mL to over 200 µg/mL against human cancer cell lines such as H460 and A549, suggesting moderate cytotoxicity compared to established chemotherapeutics like 5-fluorouracil .
Antimicrobial and Antifungal Activity
The compound's structure suggests potential antimicrobial and antifungal properties. Pyrazoles are known for their broad-spectrum activity against bacteria and fungi. Research indicates that modifications in the pyrazole structure can enhance these properties significantly .
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives have also been investigated for their anti-inflammatory effects. Compounds with similar structures have demonstrated efficacy in reducing inflammation in various models, which could be beneficial for conditions such as arthritis .
Study on Anticancer Activity
In a comparative study of several pyrazole compounds, this compound was evaluated alongside other derivatives for its anticancer activity. The results showed that it had a significant effect on inhibiting the growth of cancer cells while maintaining lower toxicity towards normal cells .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
7f | H460 | 193.93 |
7b | A549 | 208.58 |
Control | - | 371.36 |
This table summarizes the cytotoxicity results where lower IC50 values indicate higher potency against cancer cells.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C12H19N5/c1-4-17-9-11(7-15-17)6-13-8-12-10(2)5-14-16(12)3/h5,7,9,13H,4,6,8H2,1-3H3 |
InChI Key |
DWGQTGUYWAZPNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=C(C=NN2C)C |
Origin of Product |
United States |
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